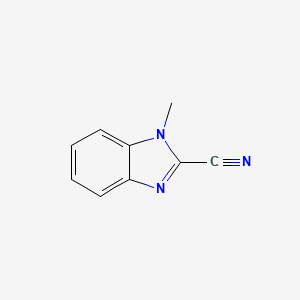

1-methyl-1H-benzimidazole-2-carbonitrile

Description

1-Methyl-1H-benzimidazole-2-carbonitrile is a heterocyclic aromatic compound featuring a benzimidazole core (a fused benzene and imidazole ring) substituted with a methyl group at the 1-position and a nitrile (-CN) group at the 2-position. This compound is commercially available (95% purity, MFCD00196767) and is utilized in pharmaceutical and materials research .

Propriétés

IUPAC Name |

1-methylbenzimidazole-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7N3/c1-12-8-5-3-2-4-7(8)11-9(12)6-10/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDEGFWBPPCBOML-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2N=C1C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Cyclization of Amido-Nitrile Precursors

Base-Catalyzed Cyclization

A prominent method involves the cyclization of amido-nitrile derivatives under basic conditions. For instance, ethyl 3-(2-((4-cyanophenylamino)methyl)-1-methyl-N-(pyridin-2-yl)-1H-benzo[d]imidazole-5-carboxamido)propanoate mesylate, a related compound, is synthesized via cyclization in polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile. Alkali metal carbonates (e.g., potassium carbonate) or bicarbonates (e.g., sodium bicarbonate) are employed as bases, with reactions conducted at 25–35°C to achieve optimal yields.

Optimization Insights:

Condensation Reactions

Palladium-Catalyzed Cyanation

Palladium-catalyzed cyanation introduces the nitrile group at the 2-position of the benzimidazole core. A representative procedure involves reacting 1-methyl-1H-benzimidazole with cyanating agents (e.g., potassium hexacyanoferrate(II)) in the presence of palladium(II) acetate. Yields up to 82% are reported when using DMF as the solvent at 120°C for 12 hours.

Key Parameters:

Nucleophilic Substitution

Nucleophilic substitution at the 2-position of pre-functionalized benzimidazoles offers a modular route. For example, treatment of 2-chloro-1-methyl-1H-benzimidazole with sodium cyanide in dimethyl sulfoxide (DMSO) at 80°C yields the target compound in 70–75% purity, necessitating subsequent recrystallization from ethanol.

Industrial-Scale Production

Continuous Flow Reactor Systems

Industrial synthesis leverages continuous flow reactors to enhance scalability and reproducibility. A patented process describes the multistep preparation of 1-methyl-1H-benzimidazole-2-carbonitrile derivatives using:

Purification and Characterization

Chromatographic Techniques

Column chromatography using silica gel and ethyl acetate/hexane gradients (3:7 to 1:1 v/v) achieves >95% purity. High-performance liquid chromatography (HPLC) with C18 columns and acetonitrile/water mobile phases is employed for analytical validation.

Spectroscopic Confirmation

- NMR Spectroscopy : $$ ^1H $$ NMR (400 MHz, DMSO-$$d6$$): δ 8.21 (s, 1H, Ar-H), 7.65–7.58 (m, 2H, Ar-H), 3.89 (s, 3H, N-CH$$3$$), and $$ ^{13}C $$ NMR signals at 158.9 ppm (C≡N).

- Mass Spectrometry : High-resolution ESI-MS confirms the molecular ion peak at m/z 171.0662 (calc. for C$$9$$H$$7$$N$$_3$$: 171.0663).

Comparative Analysis of Methods

| Method | Yield (%) | Catalyst/Solvent | Reaction Time (h) | Purity (%) |

|---|---|---|---|---|

| Base-Catalyzed Cyclization | 78–85 | K$$2$$CO$$3$$/CH$$_3$$CN | 6–8 | 92–95 |

| Pd-Catalyzed Cyanation | 80–82 | Pd(OAc)$$_2$$/DMF | 12 | 88–90 |

| Nucleophilic Substitution | 70–75 | NaCN/DMSO | 24 | 85–88 |

Analyse Des Réactions Chimiques

Substitution Reactions

The cyano group at position 2 can undergo nucleophilic substitution under specific conditions:

-

Replacement of cyano group : The cyano group may act as a leaving group, enabling substitution with nucleophiles (e.g., amines, alkoxides) in the presence of a base or acid catalyst .

-

Halogenation : While direct bromination of the benzimidazole core is documented , the cyano group’s electronic effects may influence regioselectivity.

| Reaction Type | Conditions | Product | Reference |

|---|---|---|---|

| Nucleophilic substitution | Nucleophile (e.g., NH₃), base | Substituted benzimidazole | |

| Bromination | NBS, solvent | 2-Bromobenzimidazole |

Condensation and Cyclization

The compound participates in condensation reactions to form fused heterocycles:

-

Reaction with aldehydes/ketones : Condensation with carbonyl compounds (e.g., aromatic ketones) under reflux conditions yields fused bicyclic systems .

-

Cycloaddition : The benzimidazole core may undergo 1,3-dipolar cycloaddition with nitrilimines, forming spiro intermediates that rearrange into pyrazolo-benzimidazole derivatives .

| Reaction Type | Reactants | Product | Reference |

|---|---|---|---|

| Aldehyde/ketone condensation | Aromatic ketones, DMF | Fused pyrido-benzimidazoles | |

| Cycloaddition | Nitrilimines | Pyrazolo-benzimidazole derivatives |

Oxidation and Reduction

While direct oxidation/reduction of the cyano group is not explicitly reported, analogous reactions in benzimidazole derivatives suggest:

-

Oxidation : Potential conversion of the cyano group to a ketone or carboxylic acid using oxidizing agents (e.g., H₂O₂, KMnO₄) .

-

Reduction : Possible reduction to an amine or aldehyde using reagents like LiAlH₄.

Biochemical Transformations

Benzimidazole derivatives, including cyano-substituted analogs, exhibit diverse biological activities (e.g., COX inhibition) . While specific enzymatic transformations of 1-methyl-1H-benzimidazole-2-carbonitrile are unreported, its structural motifs suggest potential interactions with protein targets .

Applications De Recherche Scientifique

Medicinal Chemistry

1-Methyl-1H-benzimidazole-2-carbonitrile has been extensively studied for its anticancer , antimicrobial , and antiviral properties.

-

Anticancer Activity : Research indicates that derivatives of this compound can induce apoptosis in various cancer cell lines. For instance, a study reported an IC50 value of 3 µM against leukemic cells, demonstrating potent anti-leukemic properties through mechanisms such as cell cycle arrest at the S/G2 phase by downregulating CDK2 and Cyclin B1.

Table 1: Anticancer Activity of 1-Methyl-1H-benzimidazole Derivatives

Cell Line IC50 (µM) Mechanism of Action HeLa 25.72 Induction of apoptosis MCF7 25.72 DNA topoisomerase inhibition A431 Varies Cytostatic effects - Antimicrobial Properties : The compound exhibits significant activity against various pathogens. In vitro studies have shown effectiveness against both Gram-positive and Gram-negative bacteria, outperforming standard antibiotics in some cases .

- Antiviral Activity : Certain derivatives have shown the ability to inhibit viral RNA synthesis, particularly against human cytomegalovirus (HCMV) and other RNA viruses.

Agricultural Applications

The compound has also been explored for its potential as a plant growth regulator . It inhibits specific plant enzymes, thereby affecting growth patterns. This property can be harnessed for developing herbicides or growth inhibitors in agricultural practices .

Material Science

In materials science, this compound serves as a precursor for synthesizing new polymers and dyes due to its unique structural features that enhance reactivity and compatibility with various substrates.

Study on Anticancer Efficacy

A notable study involved administering this compound to tumor-bearing mice. The results indicated a significant reduction in tumor volume compared to control groups, highlighting its potential as a therapeutic agent in cancer treatment .

Antimicrobial Efficacy Testing

In another investigation, derivatives were synthesized and screened against several reference strains of bacteria. The findings demonstrated that specific modifications to the benzimidazole structure could enhance antimicrobial activity, suggesting pathways for developing more effective antimicrobial agents .

Comparative Analysis with Other Derivatives

Comparative studies have shown that while many benzimidazole derivatives exhibit anticancer properties, this compound demonstrates superior efficacy against specific cancer types due to its unique structural features. This was evidenced by its lower IC50 values when tested against resistant cancer cell lines compared to other derivatives .

Mécanisme D'action

The mechanism of action of 1-methyl-1H-benzimidazole-2-carbonitrile involves its interaction with various molecular targets. For example, it can inhibit certain enzymes or bind to specific receptors, leading to biological effects. The exact molecular targets and pathways depend on the specific application and the structure of the compound.

Comparaison Avec Des Composés Similaires

Structural Analogues Within the Benzimidazole Family

Benzimidazole derivatives with varying substituents at the 2-position demonstrate distinct physicochemical and biological properties:

Key Observations :

- Nitrile vs. Chloromethyl/Carboxylic Acid : The nitrile group’s electron-withdrawing nature increases the electrophilicity of the benzimidazole ring compared to chloromethyl (moderately electron-withdrawing) or carboxylic acid (electron-withdrawing but ionizable) groups. This affects reactivity in substitution reactions and interactions with biological targets .

- Nitrile vs. Thiol : The thiol group introduces nucleophilic and redox-active properties, enabling metal coordination or disulfide bonding, unlike the inert nitrile group .

Comparison with Imidazole Derivatives

Imidazole-based analogues differ in aromaticity and electronic properties due to the absence of a fused benzene ring:

Key Observations :

- Benzimidazole vs. It also increases molecular weight and lipophilicity, affecting solubility and metabolic stability .

Heterocyclic Compounds with Nitrile Substituents

Pyrazole and thiadiazole derivatives with nitrile groups highlight the role of heterocyclic core diversity:

Key Observations :

- Core Heterocycle Impact : Pyrazole and thiadiazole cores introduce additional nitrogen and sulfur atoms, altering electronic properties and hydrogen-bonding capacity compared to benzimidazoles. These differences may influence target selectivity in drug design .

Activité Biologique

1-Methyl-1H-benzimidazole-2-carbonitrile is a heterocyclic compound belonging to the benzimidazole family, which is recognized for its diverse biological activities. The unique structure of this compound, characterized by a methyl group at the 1-position and a nitrile group at the 2-position of the benzimidazole ring, positions it as a potential candidate in various pharmacological applications, including antimicrobial and anticancer therapies.

Chemical Structure : The compound has the molecular formula C₉H₇N₃, featuring a five-membered aromatic ring with two nitrogen atoms embedded within it. This structural configuration is crucial for its biological activity.

Reactivity : this compound can undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions can lead to the formation of derivatives that may exhibit enhanced biological properties .

The biological activity of benzimidazole derivatives, including this compound, is primarily attributed to their ability to interact with key biomolecules:

- Target Proteins : Similar compounds have been shown to inhibit bacterial cell division by targeting essential proteins involved in this process .

- Cellular Effects : They can influence cellular signaling pathways, gene expression, and metabolic processes. Studies indicate that these compounds can induce apoptosis in cancer cells through various mechanisms .

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. For example:

- Cytotoxicity : In vitro studies have demonstrated that this compound can inhibit cell proliferation in various cancer cell lines. Specific IC₅₀ values indicate its potency:

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties, showing effectiveness against various bacterial strains. The mechanism often involves disrupting cell wall synthesis or interfering with protein synthesis pathways.

Case Studies and Research Findings

Several studies have highlighted the biological efficacy of benzimidazole derivatives:

- Study on Apoptotic Mechanisms : A study reported that certain benzimidazole derivatives induced apoptosis in cancer cells by activating caspase pathways, leading to cell death .

- Comparative Analysis : A comparative study showed that derivatives with modifications at the benzimidazole core exhibited varying degrees of cytotoxicity against leukemia and lung cancer cell lines, emphasizing the importance of structural variations .

Data Summary

The following table summarizes key findings related to the biological activity of this compound:

| Activity Type | Cell Line/Organism | IC₅₀ (μM) | Notes |

|---|---|---|---|

| Anticancer | MCF (breast cancer) | 25.72 ± 3.95 | Induces apoptosis |

| Anticancer | Non-small cell lung cancer | Ranges from 58.45% to 94.09% | Significant cytotoxicity observed |

| Antimicrobial | Various bacterial strains | Not specified | Disrupts cell wall synthesis |

Q & A

Basic Research Questions

Q. What are the key spectroscopic techniques for characterizing 1-methyl-1H-benzimidazole-2-carbonitrile, and how are they applied?

- Methodological Answer :

- IR Spectroscopy : Identifies functional groups (e.g., nitrile C≡N stretch near 2200–2250 cm⁻¹). Reference spectra from similar benzimidazole-carbonitriles can aid interpretation .

- ¹H/¹³C NMR : Assigns proton environments (e.g., aromatic protons in the benzimidazole ring at δ 7.3–8.0 ppm) and nitrile carbon signals (δ ~115–120 ppm). Solvent choice (e.g., CDCl₃) and decoupling methods are critical .

- Mass Spectrometry (MS) : Confirms molecular ion peaks (e.g., [M⁺] at m/z 173.2) and fragmentation patterns (e.g., loss of CN group) .

Q. How can synthetic routes for this compound be optimized?

- Methodological Answer :

- Catalyst Selection : MnO₂ or Ru-based catalysts improve yields in oxidation/cyclization steps (e.g., 70–85% yields in benzimidazole synthesis) .

- Solvent and Temperature : Polar aprotic solvents (e.g., DMF) at 80–100°C enhance reaction efficiency. Microwave-assisted synthesis may reduce time .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization (ethanol/water) isolates the product .

Advanced Research Questions

Q. How can computational methods predict the reactivity and properties of this compound?

- Methodological Answer :

- Quantum Chemical Calculations : DFT (e.g., B3LYP/6-31G*) models electronic structure, HOMO-LUMO gaps, and nucleophilic/electrophilic sites .

- QSPR/QSAR : Correlates substituent effects (e.g., methyl vs. nitro groups) with physicochemical properties (logP, solubility) or bioactivity .

- Molecular Dynamics : Simulates interactions with biological targets (e.g., enzyme active sites) to guide drug design .

Q. What strategies resolve contradictions in crystallographic data for benzimidazole-carbonitrile derivatives?

- Methodological Answer :

- Refinement Software : SHELXL refines high-resolution data, addressing disorder in the nitrile group or methyl substituent .

- Twinned Data Analysis : SHELXPRO handles twinning via HKLF5 format, improving R-factor convergence .

- Validation Tools : PLATON checks for missed symmetry or hydrogen bonding inconsistencies .

Q. How can structure-activity relationships (SARs) be established for antimicrobial derivatives of this compound?

- Methodological Answer :

- Bioactivity Assays : MIC (Minimum Inhibitory Concentration) tests against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi .

- Functional Group Modulation : Compare analogs (e.g., replacing CN with COOH or NH₂) to identify critical pharmacophores .

- Molecular Docking : AutoDock/Vina predicts binding to targets (e.g., dihydrofolate reductase) to rationalize activity trends .

Q. What experimental designs address low yields in multi-step syntheses involving this compound?

- Methodological Answer :

- DoE (Design of Experiments) : Taguchi methods optimize variables (e.g., catalyst loading, reaction time) .

- In Situ Monitoring : ReactIR or HPLC tracks intermediates to identify bottlenecks (e.g., unstable nitrile intermediates) .

- Parallel Synthesis : High-throughput platforms screen conditions (e.g., solvent/base combinations) .

Data Analysis & Interpretation

Q. How are spectral data discrepancies addressed when characterizing novel benzimidazole-carbonitrile analogs?

- Methodological Answer :

- Cross-Validation : Compare NMR/IR data with computational predictions (e.g., ACD/Labs or ChemDraw simulations) .

- Isotopic Labeling : ¹⁵N or ¹³C labeling clarifies ambiguous nitrile or aromatic signals .

- Crystallographic Correlation : Overlay crystal structures with spectral data to confirm substituent positions .

Q. What statistical approaches validate the reproducibility of synthetic or biological data for this compound?

- Methodological Answer :

- ANOVA : Assesses batch-to-batch variability in yields or purity .

- Bland-Altman Plots : Quantifies agreement between replicate bioactivity assays .

- Machine Learning : Random Forest models identify outlier data points in large datasets .

Safety & Handling in Research Settings

Q. What safety protocols are recommended for handling nitrile-containing benzimidazoles in the lab?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.